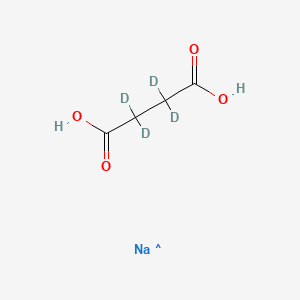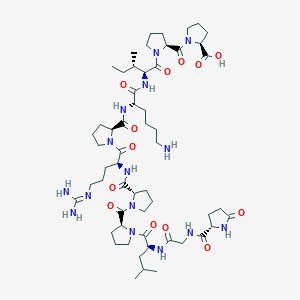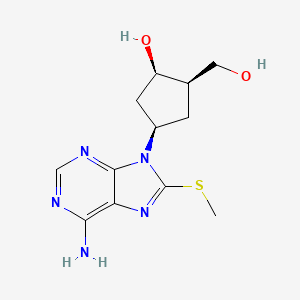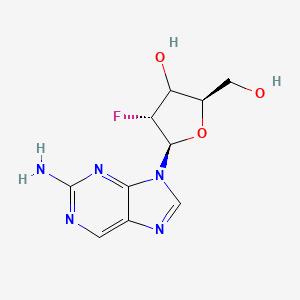
Disodium succinate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium succinate-d4 is a deuterium-labeled version of disodium succinate, which is the disodium salt of succinic acid. Succinic acid is an intermediate product of the tricarboxylic acid cycle and a fermentation product of anaerobic metabolism . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
Disodium succinate-d4 can be synthesized by deuterating disodium succinate. The process involves the exchange of hydrogen atoms in disodium succinate with deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions typically involve a controlled environment to ensure the complete exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of disodium succinate. This process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The production process may involve the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product .
化学反应分析
Types of Reactions
Disodium succinate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate.
Reduction: It can be reduced to form succinate.
Substitution: It can undergo substitution reactions where the succinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation: Fumarate
Reduction: Succinate
Substitution: Various substituted succinates depending on the reagents used.
科学研究应用
Disodium succinate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of succinate metabolism.
Biology: Used in studies involving the tricarboxylic acid cycle and anaerobic metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications
作用机制
Disodium succinate-d4 exerts its effects by participating in the tricarboxylic acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2. The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into its role in various biochemical pathways .
相似化合物的比较
Similar Compounds
Disodium succinate: The non-deuterated version of disodium succinate.
Succinic acid: The parent compound of disodium succinate.
Sodium succinate dibasic: Another salt form of succinic acid
Uniqueness
Disodium succinate-d4 is unique due to its deuterium labeling, which makes it particularly useful in studies involving metabolic pathways and pharmacokinetics. The deuterium atoms provide a distinct signature that can be tracked using various analytical techniques, making it a valuable tool in scientific research .
属性
分子式 |
C4H6NaO4 |
|---|---|
分子量 |
145.10 g/mol |
InChI |
InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/i1D2,2D2; |
InChI 键 |
DUMIASQJCCZABP-PBCJVBLFSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O.[Na] |
规范 SMILES |
C(CC(=O)O)C(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)




![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
